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Compound of Interest

Compound Name: Ethyl phenylacetate

Cat. No.: B125129 Get Quote

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for ethyl phenylacetate. It is intended for

researchers, scientists, and professionals in drug development who require detailed

spectroscopic information and experimental methodologies for this compound.

Chemical Structure
IUPAC Name: ethyl 2-phenylacetate Molecular Formula: C₁₀H₁₂O₂ Molecular Weight: 164.20

g/mol [1] CAS Registry Number: 101-97-3[2]

Figure 1. Chemical structure of Ethyl Phenylacetate.
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The following sections present the key spectroscopic data for ethyl phenylacetate in a

structured format for easy reference and comparison.

Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a

molecule. The ¹H NMR spectrum of ethyl phenylacetate is typically recorded in a deuterated

solvent such as chloroform-d (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for Ethyl Phenylacetate in CDCl₃

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.39 - 7.25 m 5H
Aromatic protons

(C₆H₅)

4.14 q, J = 7.1 Hz 2H
Methylene protons (-

O-CH₂-CH₃)

3.59 s 2H
Methylene protons (-

CH₂-C₆H₅)

1.24 t, J = 7.1 Hz 3H
Methyl protons (-O-

CH₂-CH₃)

m = multiplet, q = quartet, s = singlet, t = triplet, J = coupling constant in Hertz.

Carbon-13 NMR spectroscopy identifies the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Ethyl Phenylacetate in CDCl₃[1][3][4]
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Chemical Shift (δ) ppm Assignment

171.52 Carbonyl carbon (C=O)[1]

134.25 Quaternary aromatic carbon (C-CH₂)[1]

129.25 Aromatic carbons (ortho-C)[1]

128.54 Aromatic carbons (meta-C)[1]

127.03 Aromatic carbon (para-C)[1]

60.76 Methylene carbon (-O-CH₂)[1]

41.40 Methylene carbon (-CH₂-Ph)[1]

14.15 Methyl carbon (-CH₃)[1]

Infrared spectroscopy is used to identify the functional groups present in a molecule by their

characteristic absorption of infrared radiation.

Table 3: IR Spectroscopic Data for Ethyl Phenylacetate

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3088, 3065, 3032 Medium C-H stretch (aromatic)

2982, 2938 Medium C-H stretch (aliphatic)

1735 Strong C=O stretch (ester)

1605, 1497, 1455 Medium C=C stretch (aromatic ring)

1258, 1156 Strong C-O stretch (ester)

749, 698 Strong
C-H bend (out-of-plane,

monosubstituted benzene)

Data is for a liquid film sample.
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments upon ionization. For ethyl phenylacetate, electron ionization (EI) is a

common method.

Table 4: Mass Spectrometry Data for Ethyl Phenylacetate (Electron Ionization)[1][5]

m/z Relative Intensity (%) Assignment

164 18.6 [M]⁺ (Molecular ion)[5]

91 100.0
[C₇H₇]⁺ (Tropylium ion, base

peak)[5]

65 9.8 [C₅H₅]⁺[5]

29 10.0 [C₂H₅]⁺[5]

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Sample Preparation:

For ¹H NMR, dissolve 5-25 mg of ethyl phenylacetate in approximately 0.6-0.7 mL of

deuterated chloroform (CDCl₃).[6]

For ¹³C NMR, a higher concentration is required due to the lower natural abundance of the

¹³C isotope; use 20-50 mg of the sample in 0.6-0.7 mL of CDCl₃.[7]

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube to remove any particulate matter.[6] The final liquid column

height should be approximately 4-5 cm.[6][7]

Instrument Parameters:

Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.
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Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃

solvent. Perform automated or manual shimming to optimize the magnetic field

homogeneity.[7]

Referencing: Use the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR) or

tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For ¹³C NMR, the CDCl₃

solvent peak is used for referencing (δ = 77.16 ppm).

Acquisition:

For ¹H NMR, acquire data with a sufficient number of scans (typically 8-16) to achieve a

good signal-to-noise ratio.

For ¹³C NMR, a larger number of scans (e.g., 128 or more) and a relaxation delay (e.g.,

2 seconds) are necessary.[8]

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum and perform baseline correction.

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

Sample Preparation (Neat Liquid):

Place one to two drops of pure ethyl phenylacetate onto the surface of a clean, dry salt

plate (e.g., NaCl or KBr).[9][10]

Place a second salt plate on top to create a thin liquid film "sandwich".[9][10]

Ensure the liquid is evenly spread between the plates.[9]

Instrument Parameters:

Use a Fourier Transform Infrared (FTIR) spectrometer.
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Record a background spectrum of the empty sample compartment to subtract any

atmospheric (CO₂, H₂O) or instrumental interferences.[11]

Acquisition:

Place the salt plate assembly into the sample holder in the instrument's beam path.[10]

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final transmittance or absorbance spectrum.

Identify and label the wavenumbers of significant absorption bands.

Sample Preparation and Introduction:

For direct infusion, prepare a dilute solution of ethyl phenylacetate in a volatile solvent

like methanol or acetonitrile.

Alternatively, for GC-MS analysis, inject a dilute solution of the sample into the gas

chromatograph, which separates the compound before it enters the mass spectrometer.

Instrument Parameters (Electron Ionization - EI):

Ionization Source: Electron Ionization (EI) with a standard electron energy of 70 eV.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

Acquisition Mode: Scan over a mass range appropriate for the compound, for example,

m/z 20-200.

Acquisition:

Introduce the sample into the ion source.
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The molecules are ionized and fragmented.

The mass analyzer separates the resulting ions based on their mass-to-charge ratio.

A detector records the abundance of each ion.

Data Processing:

The software generates a mass spectrum, which is a plot of relative ion abundance versus

m/z.

Identify the molecular ion peak ([M]⁺) and the base peak (the most intense peak).

Analyze the fragmentation pattern to aid in structure elucidation.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a liquid

sample such as ethyl phenylacetate.
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Workflow for Spectroscopic Analysis of Ethyl Phenylacetate

Sample Preparation

Data Acquisition

Data Processing

Data Interpretation

Ethyl Phenylacetate (Liquid)
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Filter into NMR tube

Place neat liquid
between salt plates Dilute in volatile solvent

NMR Spectrometer
(¹H and ¹³C) FTIR Spectrometer Mass Spectrometer (EI)

Fourier Transform
Phasing & Baseline Correction Background Subtraction Generate Mass Spectrum

Assign Chemical Shifts
Analyze Coupling & Integration Identify Functional Groups Identify Molecular Ion

Analyze Fragmentation

Structure Confirmation

Click to download full resolution via product page

Caption: Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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